Methyl 5-bromo-2-cyano-4-formylphenylacetate

Catalog No.
S856702
CAS No.
1805596-62-6
M.F
C11H8BrNO3
M. Wt
282.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-cyano-4-formylphenylacetate

CAS Number

1805596-62-6

Product Name

Methyl 5-bromo-2-cyano-4-formylphenylacetate

IUPAC Name

methyl 2-(5-bromo-2-cyano-4-formylphenyl)acetate

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-3-10(12)9(6-14)2-8(7)5-13/h2-3,6H,4H2,1H3

InChI Key

HSYFKCWUNRVDLE-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1C#N)C=O)Br

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C#N)C=O)Br
Methyl 5-bromo-2-cyano-4-formylphenylacetate is an organic compound that belongs to the class of esters. It is a synthetic intermediate used in the synthesis of important pharmaceutical and agrochemical products. It has a molecular formula of C12H9BrN2O3 and a molecular weight of 307.11 g/mol.
Methyl 5-bromo-2-cyano-4-formylphenylacetate is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. It has a melting point of 136-138°C and a boiling point of 401.5°C. It is stable under normal conditions and does not react with air or moisture. It is sensitive to light and heat, and its decomposition temperature is around 340°C.
Methyl 5-bromo-2-cyano-4-formylphenylacetate can be synthesized by the reaction of 5-bromo-2-cyano-4-formylbenzonitrile with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction results in the formation of the ester with a yield of around 70-80%.
The compound can be characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Infrared spectroscopy can be used to identify the functional groups present in the compound, such as the ester group and the cyano group. Nuclear magnetic resonance spectroscopy can be used to determine the molecular structure and confirm the presence of specific functional groups. Mass spectrometry can be used to determine the molecular weight of the compound and its fragmentation pattern.
Methyl 5-bromo-2-cyano-4-formylphenylacetate can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). HPLC and GC can be used to separate the compound from other impurities and determine its purity. LC-MS can be used to identify and quantify the compound in complex mixtures.
There is limited information available on the biological properties of methyl 5-bromo-2-cyano-4-formylphenylacetate. However, studies have shown that it exhibits antimicrobial and antifungal activity. It inhibits the growth of certain bacteria and fungi, making it a potential candidate for use in new antibiotics and antifungal agents.
Methyl 5-bromo-2-cyano-4-formylphenylacetate has not been extensively studied for its toxicity or safety in scientific experiments. However, it is advisable to handle the compound with care as it may be harmful if ingested or inhaled. It may cause irritation to the skin, eyes, and respiratory tract. Proper safety measures, such as wearing personal protective equipment and working in a fume hood, should be taken when handling the compound.
Methyl 5-bromo-2-cyano-4-formylphenylacetate has various applications in scientific experiments. It is commonly used as a synthetic intermediate in the synthesis of pharmaceutical and agrochemical products. It can also be used as a starting material for the synthesis of other esters or amides.
Methyl 5-bromo-2-cyano-4-formylphenylacetate is currently being studied for its antimicrobial and antifungal properties. Researchers are also exploring its potential as a starting material for the synthesis of novel compounds with biological activity.
Methyl 5-bromo-2-cyano-4-formylphenylacetate has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as a precursor for the synthesis of new antibiotics and antifungal agents. In the agricultural industry, it can be used to synthesize new pesticides and herbicides.
One of the limitations of methyl 5-bromo-2-cyano-4-formylphenylacetate is its limited solubility in water, which may limit its potential applications. Future research could explore ways to improve the compound's solubility and investigate its potential as a starting material for the synthesis of other important compounds. Other future directions could include exploring the compound's potential as a catalyst or developing new analytical methods for its detection and quantification.
In conclusion, methyl 5-bromo-2-cyano-4-formylphenylacetate is a synthetic intermediate used in the synthesis of important pharmaceutical and agrochemical products. It has potential applications in various fields of research and industry, but further research is needed to fully understand its properties and potential. Its limited solubility in water may limit its potential applications, but future research could explore ways to improve its solubility and investigate its potential in other areas.

XLogP3

1.6

Dates

Modify: 2023-08-16

Explore Compound Types